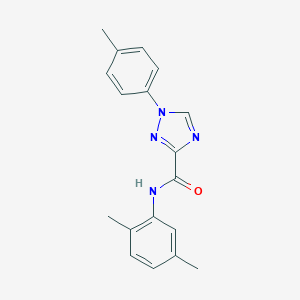
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in various plants such as tonka beans, sweet clover, and cinnamon. It has been widely studied for its potential therapeutic applications due to its various biological activities.
作用机制
Coumarin exerts its biological effects through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. It has been found to inhibit the activity of cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, decreasing blood glucose levels, and preventing blood clot formation. It has also been found to have anti-microbial properties against various bacterial and fungal strains.
实验室实验的优点和局限性
Coumarin has several advantages for lab experiments such as its availability, low cost, and ease of synthesis. However, it also has limitations such as its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one research such as the development of novel 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one derivatives with improved pharmacological properties, the identification of new targets for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one-based therapies, and the investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one is a naturally occurring compound with various biological activities and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
合成方法
Coumarin can be synthesized through various methods such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation is the most commonly used method, which involves the reaction of phenols with β-ketoesters in the presence of acidic catalysts.
科学研究应用
Coumarin has been extensively studied for its potential therapeutic applications such as anti-inflammatory, anti-cancer, anti-microbial, anti-coagulant and anti-diabetic properties. It has also been found to have neuroprotective and antioxidant effects.
属性
产品名称 |
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
6-methyl-4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)15(12-18(19)20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+ |
InChI 键 |
ZYMGZIUVFWQUPL-CMDGGOBGSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)








![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)

![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)
